Cas no 25866-03-9 (Phenol,4-[[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]-)

Phenol,4-[[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]- structure
25866-03-9 structure
Nome del prodotto:Phenol,4-[[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]-
Numero CAS:25866-03-9
MF:C18H19NO3
MW:297.348365068436
CID:271260
PubChem ID:22294346

Phenol,4-[[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4-[[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]-
    • 1,3-Dioxolo[4,5-g]isoquinoline, phenol deriv.
    • Cinnamolaurine
    • Phenol,4-[(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)methyl]-,(R)-
    • 44TZL4WCVS
    • DTXSID801043261
    • 25866-03-9
    • VTOOEPLHEDZMBL-MRXNPFEDSA-N
    • UNII-44TZL4WCVS
    • 4-[(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenol #
    • Phenol, 4-[(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)methyl]-, (-)-
    • Q27258763
    • Phenol, 4-(((5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)methyl)-
    • Phenol, 4-((5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)methyl)-, (R)-
    • Phenol, 4-[(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)methyl]-, (R)-
    • Inchi: InChI=1S/C18H19NO3/c1-19-7-6-13-9-17-18(22-11-21-17)10-15(13)16(19)8-12-2-4-14(20)5-3-12/h2-5,9-10,16,20H,6-8,11H2,1H3
    • Chiave InChI: VTOOEPLHEDZMBL-UHFFFAOYSA-N
    • Sorrisi: OC1=CC=C(CC2N(C)CCC3=CC4OCOC=4C=C23)C=C1

Proprietà calcolate

  • Massa esatta: 297.13657
  • Massa monoisotopica: 297.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 383
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 41.9A^2
  • XLogP3: 3.2

Proprietà sperimentali

  • PSA: 41.93

Phenol,4-[[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]- Letteratura correlata

Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm